

Comparative Guide: Mass Spectrometry Analysis of Peptides Containing Boc-Thr(Me)-OH

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Compound of Interest

Compound Name:	<i>Boc-(2S,3S)-2-amino-3-methoxybutanoic acid</i>
CAS No.:	630424-73-6
Cat. No.:	B3147755

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Executive Summary

Boc-Thr(Me)-OH (N-

-t-Butoxycarbonyl-O-methyl-L-threonine) is a specialized amino acid derivative increasingly used in peptide therapeutics to enhance metabolic stability and membrane permeability. By methylating the side-chain hydroxyl of threonine, researchers can modulate hydrogen bonding and lipophilicity. However, this modification introduces unique challenges in mass spectrometry (MS) analysis, particularly in distinguishing it from isobaric residues like Aspartic Acid (Asp) and structurally similar allo-isomers.

This guide provides a technical comparison of Boc-Thr(Me)-OH against its native and isobaric alternatives, detailing fragmentation behaviors, retention characteristics, and self-validating identification protocols.

Part 1: Chemical Profile & MS Properties

The accurate identification of Boc-Thr(Me)-OH residues relies on understanding its physicochemical shifts relative to standard Threonine (Thr) and Aspartic Acid (Asp), which is a common isobaric interference in low-resolution MS.

Table 1: Comparative MS Profile of Boc-Thr(Me)-OH and Alternatives

Feature	Boc-Thr(Me)-OH (Target)	Boc-Thr-OH (Native)	Boc-Asp-OH (Isobaric Interference)
Formula (Residue)	C	C	C
	H	H	H
	NO	NO	NO
Monoisotopic Mass (Residue)	115.0633 Da	101.0477 Da	115.0269 Da
Mass Difference	Reference	-14.0156 Da (CH)	-0.0364 Da (vs Target)
Key Neutral Loss (Side Chain)	Methanol (-32 Da)	Water (-18 Da)	Water (-18 Da) / CO (-28 Da)
Immonium Ion ()	88.07	74.06	88.04
Hydrophobicity (HPLC)	High (Late Elution)	Low (Early Elution)	Low (Early Elution)

“

Expert Insight: While Thr(Me) and Asp are nominally isobaric (115 Da), they are easily distinguishable by High-Resolution Accurate Mass (HRAM) MS with a resolution >30,000, as the 36 mDa mass defect is significant. On low-resolution instruments (Triple Quad), fragmentation patterns (neutral losses) are the mandatory validation step.

Part 2: Fragmentation Analysis (The Core)

The presence of the O-methyl group alters the fragmentation pathway significantly compared to native Threonine. This section details the specific fragmentation signatures required for confident identification.

Collision-Induced Dissociation (CID) Behavior

In positive mode ESI-MS/MS, peptides containing Boc-Thr(Me)-OH exhibit a hierarchical fragmentation pattern.

- Primary Event (Boc Loss): The tert-butoxycarbonyl (Boc) group is acid-labile and fragmentation-prone. The dominant peak in source-CID or low-energy MS/MS is often
or
.
- Secondary Event (Side Chain Loss):
 - Native Thr: Loses water (, -18 Da) via
-elimination.
 - Thr(Me): Loses methanol (, -32 Da). This is the diagnostic transition.

- Backbone Fragmentation: Standard

- and

-ions are formed, but the

-ion containing the N-terminal Boc-Thr(Me) will show a mass shift of +14 Da relative to a Thr analog.

Distinguishing from Aspartic Acid

Aspartic acid residues (115 Da) can mimic Thr(Me) in low-res MS.

- Asp Fragmentation: Typically shows loss of

(-18) from the side chain carboxyl or loss of

(-28) from

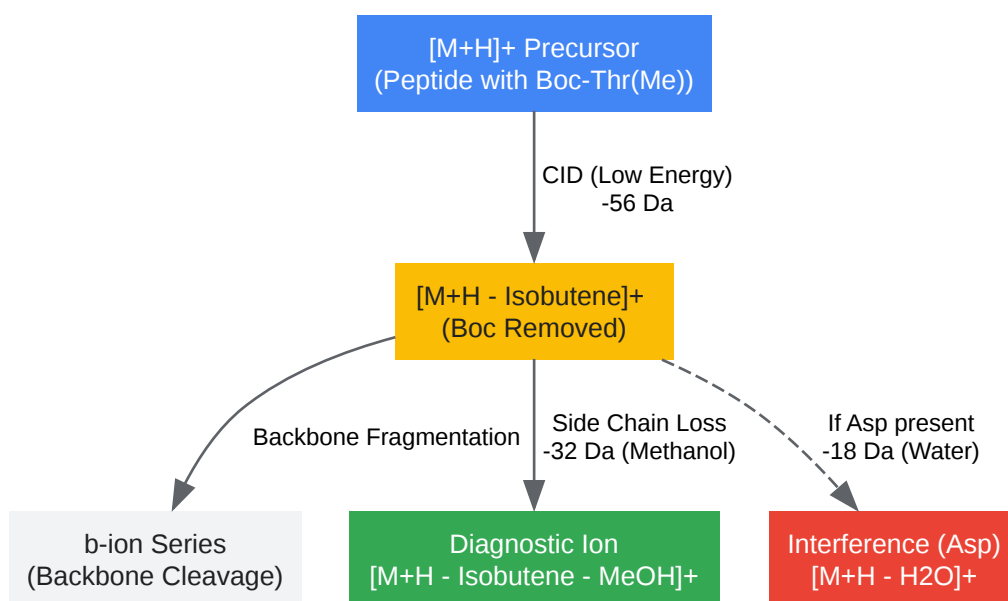
-ions.

- Thr(Me) Fragmentation: Exclusively shows loss of

(-32).

- Protocol: Monitor the neutral loss of 32 Da from the precursor or specific fragment ions to confirm O-methylation.

Visualization: Fragmentation Pathway



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Figure 1: Hierarchical fragmentation pathway of Boc-Thr(Me) peptides. The loss of methanol (-32 Da) is the critical differentiator from native Thr or Asp residues.

Part 3: Chromatographic Performance

The O-methylation of Threonine significantly increases the hydrophobicity of the peptide. This retention time shift is a secondary validation tool.

Retention Time Shift

- Comparison: A peptide containing Thr(Me) will elute later than its Thr counterpart on Reverse Phase (C18) columns.
- Magnitude: The shift is typically +1.5 to +3.0 minutes on a standard 30-minute gradient, depending on peptide length.
- Stereoisomer Separation: Thr(Me) has chiral centers. Synthetic impurities may contain allo-Thr(Me).
 - Standard C18: Often fails to resolve Thr(Me) from allo-Thr(Me).

- Solution: Use a mixed-mode column (e.g., Intrada Amino Acid) or a chiral column (e.g., CROWNPAK) if stereochemical purity is critical.

Part 4: Experimental Protocols

Protocol A: Self-Validating Identification Workflow

This workflow ensures the distinction of Thr(Me) from potential artifacts or interferences.

- Sample Preparation:
 - Dissolve peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
 - Caution: Avoid prolonged exposure to strong acids (e.g., >50% TFA) if the Boc group must be preserved for analysis, although Boc is generally stable in standard LC-MS mobile phases for short runs.
- LC-MS Configuration:
 - Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 5% B to 60% B over 15 minutes.
- MS Acquisition:
 - Mode: Positive ESI.[1]
 - Method: Data-Dependent Acquisition (DDA) or Targeted PRM.
 - Targeted Inclusion List: Calculate theoretical
for
and
.

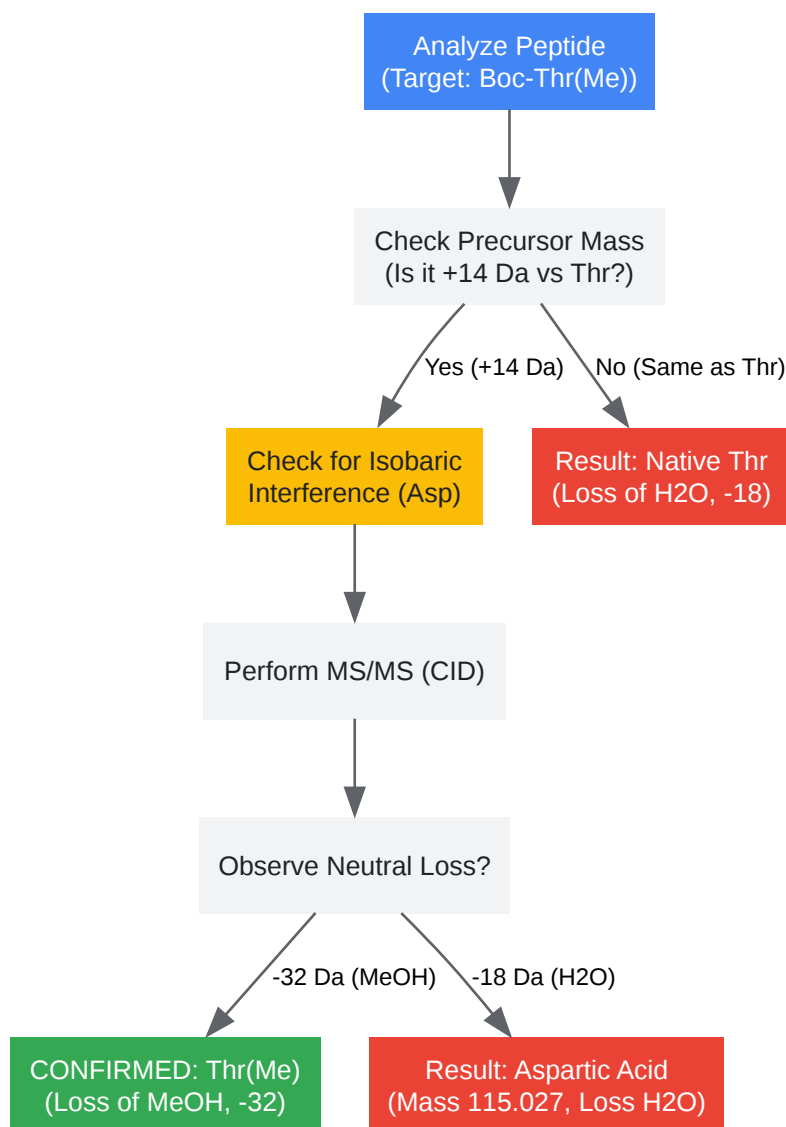
- Data Analysis (The Validation Step):
 - Step 1: Extract Ion Chromatogram (EIC) for the precursor.
 - Step 2: Check MS2 spectrum for the -32 Da neutral loss from the de-Boc species.
 - Step 3: Verify absence of -18 Da dominant loss (rules out Thr/Asp).
 - Step 4: Confirm Immonium Ion at 88.07 (if accessible).

Protocol B: Distinguishing Isobars (Thr(Me) vs Asp)

If HRAM is unavailable, use this fragmentation logic:

Observation (MS2)	Conclusion
Loss of 32 Da (MeOH)	Positive ID: Thr(Me)
Loss of 18 Da (H2O)	Negative ID: Likely Thr or Asp
Loss of 46 Da (H2O + CO)	Negative ID: Likely Asp
High Res Mass: 115.063	Positive ID: Thr(Me)
High Res Mass: 115.027	Negative ID: Asp

Part 5: Decision Tree for Analysis



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Figure 2: Decision tree for confirming the presence of Thr(Me) residues using mass spectrometry.

References

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